molecular formula C21H21BrN2O6 B388282 (4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE

Cat. No.: B388282
M. Wt: 477.3g/mol
InChI Key: CDCQKOBNFOJGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, bromo, hydroxy, and pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Bromo and Hydroxy Groups: This step involves the bromination and subsequent hydroxylation of the aromatic ring, which can be carried out using bromine and a suitable hydroxylating agent.

    Final Coupling: The final step involves coupling the pyrimidine derivative with 4-methoxybenzyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Sodium azide, potassium cyanide, or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials, including liquid crystals and polymers.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with active site residues, while the bromo group can participate in halogen bonding. These interactions can lead to inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-METHOXYPHENYL)METHYL 4-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of functional groups and the presence of the pyrimidine ring. This structure provides a distinct set of chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C21H21BrN2O6

Molecular Weight

477.3g/mol

IUPAC Name

(4-methoxyphenyl)methyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H21BrN2O6/c1-11-17(20(26)30-10-12-4-6-14(28-2)7-5-12)18(24-21(27)23-11)13-8-15(22)19(25)16(9-13)29-3/h4-9,18,25H,10H2,1-3H3,(H2,23,24,27)

InChI Key

CDCQKOBNFOJGJA-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC=C(C=C3)OC

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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